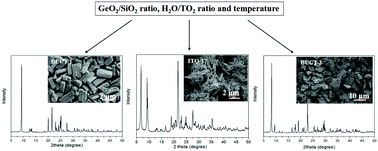Synthesis and characterization of germanosilicate molecular sieves: GeO2/SiO2 ratio, H2O/TO2 ratio and temperature†
Dalton Transactions Pub Date: 2017-01-16 DOI: 10.1039/C6DT04688F
Abstract
Many synthesis parameters can influence zeolite crystallization, which include the molar ratio of reagents, water content, temperature, the selection of extraframework cations (organic or inorganic template) and so on. In this paper, two new materials, BUCT-1 with cuboid morphology and BUCT-2 with plate-like morphology were obtained based on the synthesis conditions of ITQ-17 by adjusting the GeO2/SiO2 ratio, H2O/TO2 ratio and temperature. The influence of the three factors on crystal size, crystallinity and phase selection and transformation was carefully discussed. Therein, phase selection and transformation is determined by their synergistic effects; while the influence on crystal size and crystallinity is different for different materials, which is caused by the differences in their structure, or in other words, the building unit, and chemical composition. In addition, the structure of BUCT-2 has already been solved as the stacking of sti layers, and it was identified as pure germanate molecular sieves. Meanwhile, through the characterization of XRD, ICP-AES, IR and STA, some topological information on BUCT-1, such as unit cell parameters, pore size and connectivity, was predicted and the work to present its final structure is still going on.

Recommended Literature
- [1] Buckybowl polymers: synthesis of corannulene-containing polymers through post-polymerization modification strategy†
- [2] Broadband white-light emission from supramolecular piperazinium-based lead halide perovskites linked by hydrogen bonds†
- [3] Band gap tuning of oxygen vacancy-induced Al2O3-TiO2 ceramics processed by spark plasma sintering
- [4] CaCO3/Chitin hybrids: recombinant acidic peptides based on a peptide extracted from the exoskeleton of a crayfish controls the structures of the hybrids†
- [5] Characteristic interface point defects at transition metal–oxide interfaces†‡
- [6] Blue-green emitting cationic iridium complexes with 1,3,4-oxadiazole cyclometallating ligands: synthesis, photophysical and electrochemical properties, theoretical investigation and electroluminescent devices†
- [7] Atomic oxygen effects on silvered polyimide films and their surface modification by poly(siloxane amic acid) ammonium salts
- [8] Behaviour of electric and magnetic dipole transitions of Eu3+, 5D0 → 7F0 and Eu–O charge transfer band in Li+ co-doped YPO4:Eu3+†‡
- [9] Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding†
- [10] Bulky crystalline BiVO4 thin films for efficient solar water splitting










